molecular formula C15H21BrN2O4S B513107 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-61-6

1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B513107
CAS RN: 942788-61-6
M. Wt: 405.3g/mol
InChI Key: MHAXXZBWXYPQCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The Hirshfeld surface intermolecular interactions are studied using the crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Structural and Synthetic Approaches

The synthesis and structural elucidation of compounds related to piperazine derivatives, including those with bromo, propoxy, and benzenesulfonyl groups, have been the subject of scientific investigations. For instance, studies on piperazine-based structures reveal extensive intermolecular hydrogen bonding patterns, contributing to their stability and potential for further chemical modifications (Zhenhua Li & K. Su, 2007). Another research outlines the synthesis of piperazine-1,4-diium derivatives, emphasizing the three-dimensional network formed through hydrogen bonds, showcasing the structural versatility of piperazine compounds (K. Su & Zhenhua Li, 2007).

Material Science Applications

In material science, propargyl ether-containing phosphinated benzoxazine, synthesized from related compounds, demonstrates high thermal properties and low dielectric constants. This suggests potential applications in crafting advanced epoxy thermosets with improved thermal stability and electrical properties (C. Lin et al., 2014).

Biological Activity

Research into piperazine derivatives for potential analgesic and anti-inflammatory activities has been explored, with some compounds showing higher effectiveness than standard treatments. This indicates the promise of piperazine structures in developing new therapeutic agents (E. Palaska et al., 1993).

Chemical Synthesis and Modifications

Synthetic methodologies for creating complex piperazine-based molecules through various chemical reactions have been developed. For example, the synthesis of 1,4-bis(3'-bromopropionyl) piperazine-2,3-14C highlights the versatility and reactivity of piperazine compounds, offering pathways for generating labeled compounds for scientific studies (A. Kagemoto et al., 1973).

Advanced Synthetic Techniques

Advancements in synthetic techniques, such as visible-light-driven carboxylic amine protocols (CLAP), have been applied to synthesize substituted piperazines, showcasing the efficiency of modern synthetic methods in creating piperazine scaffolds under both batch and flow conditions (Robin Gueret et al., 2020).

properties

IUPAC Name

1-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAXXZBWXYPQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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